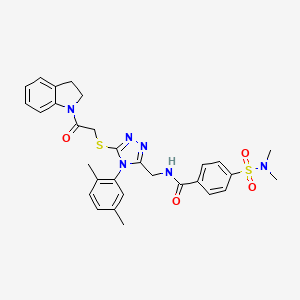

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a structurally complex molecule featuring:

- A 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group.

- A thioether linkage at position 5, connected to a 2-(indolin-1-yl)-2-oxoethyl moiety.

- A benzamide group at position 3 of the triazole, modified with a dimethylsulfamoyl substituent on the phenyl ring.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O4S2/c1-20-9-10-21(2)26(17-20)36-27(18-31-29(38)23-11-13-24(14-12-23)42(39,40)34(3)4)32-33-30(36)41-19-28(37)35-16-15-22-7-5-6-8-25(22)35/h5-14,17H,15-16,18-19H2,1-4H3,(H,31,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOAEPJXKBODEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide (CAS No. 394241-82-8) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a 1,2,4-triazole ring and a sulfamoyl group. Its molecular formula is with a molecular weight of 497.6 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H27N5O2S |

| Molecular Weight | 497.6 g/mol |

| CAS Number | 394241-82-8 |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria. For instance, it has shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 0.98 μg/mL for similar compounds in the indole series, suggesting that modifications to the structure may enhance its antibacterial properties .

Antifungal Activity

The compound also exhibits antifungal properties against Candida albicans and other fungal pathogens. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of ergosterol biosynthesis, which is critical for fungal cell viability .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated significant antiproliferative effects against breast cancer and lung cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interference with key signaling pathways involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety is known for its ability to inhibit enzymes involved in bacterial and fungal metabolism.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

-

A study reported that derivatives with similar structures exhibited significant antibacterial activity against M. tuberculosis , indicating potential for anti-tubercular applications .

Compound Target Bacteria MIC (μg/mL) Indolylquinazolinone 3k MRSA 0.98 Indolylquinazolinone 3z M. tuberculosis 10 - Another investigation focused on the anticancer properties of indole-based compounds, revealing that modifications could enhance cytotoxicity against various cancer cell lines .

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

- 1,2,4-Triazole Ring : Known for its diverse pharmacological properties, including antifungal and antibacterial activities.

- Dimethylsulfamoyl Group : Enhances solubility and bioavailability, which is crucial for drug formulation.

- Indolin Derivative : Associated with anticancer properties, making it a candidate for cancer therapy.

Anticancer Activity

Research has indicated that compounds with indolin and triazole moieties exhibit significant anticancer properties. The presence of the indolin group in N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suggests potential effectiveness against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival.

Antimicrobial Properties

The triazole ring is well-known for its antimicrobial effects. Compounds containing this structure have been developed as antifungal agents. Preliminary studies suggest that this compound may exhibit similar activity against pathogenic fungi and bacteria.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymes involved in disease processes has been explored. For instance, the sulfamoyl group may interact with enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases and cancer. Research into similar compounds has demonstrated their ability to inhibit COX enzymes effectively.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with triazole derivatives. |

| Study 2 | Antifungal Properties | Found effective inhibition against Candida species using similar triazole compounds. |

| Study 3 | Enzyme Inhibition | Showed potential COX inhibition leading to reduced inflammation markers in vitro. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The 1,2,4-triazole core is shared with compounds in (e.g., S-alkylated triazoles with phenylsulfonyl groups) but differs from:

- Thiadiazoles : describes N-(thiadiazol-2-ylidene)-benzamide derivatives (e.g., compound 6 ), which replace the triazole with a thiadiazole ring, altering electronic properties and tautomeric behavior .

- Triazines : highlights 1,3,5-triazine-based compounds with imidazolidin-2-ylidene substituents, offering distinct hydrogen-bonding capabilities .

Substituent Analysis

Key Substituent Comparisons:

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence target binding?

- Methodological Answer :

- Crystallography : Resolve interactions (e.g., triazole N2 with kinase hinge region) .

- DFT calculations : Gaussian 09 computes electrostatic potential surfaces; indolinyl groups participate in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .

- Mutagenesis : Ala-scanning of target proteins identifies critical residues (e.g., Lys123 for hydrogen bonding to sulfamoyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.